molecular formula C27H18ClFN2O5 B11501725 N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11501725
M. Wt: 504.9 g/mol
InChI Key: CWPJUNXJYBCQQD-UHFFFAOYSA-N
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Description

N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a complex organic compound that features a benzofuran core, a fluorophenyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions

The isoindole moiety is introduced through a condensation reaction with phthalic anhydride, followed by a reduction step to form the isoindole ring. The final step involves coupling the benzofuran and isoindole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-[(4-fluorophenyl)carbonyl]benzamide
  • N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, coupled with the fluorophenyl and isoindole moieties, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H18ClFN2O5

Molecular Weight

504.9 g/mol

IUPAC Name

N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C27H18ClFN2O5/c28-16-9-12-21-20(14-16)23(25(36-21)24(33)15-7-10-17(29)11-8-15)30-22(32)6-3-13-31-26(34)18-4-1-2-5-19(18)27(31)35/h1-2,4-5,7-12,14H,3,6,13H2,(H,30,32)

InChI Key

CWPJUNXJYBCQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(OC4=C3C=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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